[Cis-3-(benzyloxy)cyclobutyl]acetonitrile
Description
Historical Context of Cyclobutane (B1203170) Synthesis Methodologies
The synthesis of cyclobutane rings has historically been a challenge for organic chemists due to the inherent ring strain of the four-membered carbocycle. Early methods for constructing the cyclobutane core were often low-yielding and lacked stereocontrol. One of the earliest successful syntheses of cyclobutane itself was achieved in 1907 by James Bruce and Richard Willstätter through the hydrogenation of cyclobutene.
Over the decades, a variety of more sophisticated and reliable methods have been developed. Among the most prominent are [2+2] cycloaddition reactions, particularly photochemical cycloadditions of alkenes and thermal cycloadditions of ketenes with alkenes. These reactions have become foundational in the synthesis of a wide array of cyclobutane derivatives.
More recent advancements have focused on developing stereoselective methods for the synthesis of substituted cyclobutanes. These include transition-metal-catalyzed reactions, ring-expansion reactions of cyclopropanes, and ring-contraction methods. The development of organocatalyzed and biocatalyzed approaches has also provided more environmentally friendly pathways to these valuable structures. These modern methodologies allow for precise control over the stereochemistry of the resulting cyclobutane, which is critical for its application in areas such as drug development. The ability to selectively synthesize cis or trans isomers of 1,3-disubstituted cyclobutanes is a testament to the progress in this field.
Strategic Importance of Nitrile and Ether Functional Groups in Organic Synthesis
The nitrile and ether functional groups present in [Cis-3-(benzyloxy)cyclobutyl]acetonitrile (B2751110) are of significant strategic importance in the field of organic synthesis, each imparting unique properties and reactivity to the molecule.
The nitrile group (-C≡N) is a versatile functional group. Its linear geometry and strong electron-withdrawing nature influence the molecule's polarity and reactivity. In organic synthesis, nitriles are valuable intermediates that can be transformed into a variety of other functional groups, including:
Amines: Reduction of the nitrile group yields primary amines, which are fundamental building blocks in many pharmaceuticals.
Carboxylic acids: Hydrolysis of nitriles provides a route to carboxylic acids.
Ketones: Reaction with organometallic reagents, such as Grignard reagents, followed by hydrolysis, can produce ketones.
In medicinal chemistry, the nitrile group is often incorporated into drug candidates to enhance their pharmacokinetic profiles. It can act as a bioisostere for other functional groups, improve metabolic stability, and increase binding affinity to biological targets.
The ether group (R-O-R'), in this case a benzyloxy group, also plays a crucial role. The benzyl (B1604629) ether is a widely used protecting group for alcohols in multi-step organic synthesis. Its key advantages include:
Stability: Benzyl ethers are stable to a wide range of reaction conditions, including acidic and basic media, as well as many oxidizing and reducing agents.
Cleavage: Despite its stability, the benzyl group can be readily removed under specific, mild conditions, most commonly through catalytic hydrogenation. This selective deprotection is a cornerstone of modern synthetic strategy.
The presence of the benzyloxy group in this compound suggests its potential role as a protected hydroxyl group, which can be unveiled at a later stage of a synthetic sequence to reveal a more complex or biologically active molecule.
Scope and Significance of this compound in Contemporary Research
While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its significance can be inferred from the growing interest in related structures in medicinal chemistry. The cis-1,3-disubstituted cyclobutane scaffold is increasingly recognized as a "privileged scaffold" in drug design. This is because it can act as a conformationally restricted analogue of more flexible alkyl chains or as a non-planar bioisostere for aromatic rings. nih.gov
The rigid, puckered structure of the cyclobutane ring in a cis-1,3-disubstitution pattern orients the two substituents in a defined spatial relationship. This can lead to enhanced binding affinity and selectivity for biological targets by locking the molecule into a bioactive conformation. For example, the cis-1,3-cyclobutane diamine linker has been shown to exhibit excellent potency and selectivity in Janus kinase 1 (JAK1) inhibitors. nih.gov
This compound can be considered a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The acetonitrile (B52724) group can be elaborated into various functionalities, while the benzyloxy group serves as a protected hydroxyl group. This combination allows for a modular approach to the synthesis of a library of compounds for biological screening.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| CAS Number | 1777789-92-0 |
| Molecular Formula | C₁₃H₁₅NO |
| Molecular Weight | 201.26 g/mol |
| IUPAC Name | 2-((1s,3r)-3-(benzyloxy)cyclobutyl)acetonitrile |
| Physical Form | Liquid |
| Purity | Typically ≥95% |
Data sourced from commercially available information.
Overview of Research Approaches for Cyclobutyl Acetonitrile Derivatives
Research involving cyclobutyl acetonitrile derivatives generally falls into two main categories: the development of novel synthetic methodologies and the application of these compounds as intermediates in the synthesis of target molecules, particularly in the realm of medicinal chemistry.
Synthetic Approaches: The primary challenge in the synthesis of compounds like this compound is the stereoselective construction of the 1,3-disubstituted cyclobutane ring. Common strategies include:
[2+2] Cycloaddition: This remains a cornerstone for forming the cyclobutane ring, with ongoing research focused on achieving high diastereoselectivity and enantioselectivity.
Ring Expansion/Contraction: Methods involving the expansion of cyclopropyl (B3062369) derivatives or the contraction of cyclopentyl precursors are also employed to access the cyclobutane core.
C-H Functionalization: More recent approaches utilize C-H functionalization to introduce substituents onto a pre-existing cyclobutane ring, offering a more direct and atom-economical route.
Applications in Medicinal Chemistry: The primary application of cyclobutyl acetonitrile derivatives is as building blocks for the synthesis of biologically active compounds. The research approach typically involves:
Scaffold Synthesis: The synthesis of the core cyclobutyl acetonitrile scaffold with the desired stereochemistry.
Functional Group Interconversion: Transformation of the nitrile and/or the other substituent (in this case, the protected hydroxyl) into a variety of other functional groups.
Analogue Synthesis: Creation of a library of related compounds with different functionalities to explore the structure-activity relationship (SAR).
Biological Evaluation: Screening of the synthesized analogues for activity against a specific biological target.
The overarching goal is to leverage the unique conformational constraints of the cyclobutane ring to develop novel therapeutics with improved potency, selectivity, and pharmacokinetic properties.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-phenylmethoxycyclobutyl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c14-7-6-12-8-13(9-12)15-10-11-4-2-1-3-5-11/h1-5,12-13H,6,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHCQHWJIJPVQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OCC2=CC=CC=C2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways to Cis 3 Benzyloxy Cyclobutyl Acetonitrile and Analogues
Foundational Cyclobutane (B1203170) Ring Formation Strategies Relevant to Benzyloxy Substitution
The formation of the cyclobutane scaffold is the cornerstone of the synthesis. Various methods have been developed, with [2+2] cycloadditions and transition metal-catalyzed reactions being among the most powerful and versatile.
The [2+2] cycloaddition is a primary and widely used method for synthesizing cyclobutanes, involving the reaction of two doubly bonded molecules to form a four-membered ring. This approach is particularly effective for creating cyclobutanone (B123998) intermediates, which can be further functionalized. These reactions can be initiated thermally or photochemically.
Intermolecular [2+2] cycloadditions involve two separate molecules coming together. A classic and reliable approach is the reaction of a ketene (B1206846) or ketene equivalent with an alkene to produce a cyclobutanone. This strategy allows for the direct construction of the cyclobutane ring with a carbonyl group that serves as a handle for subsequent modifications, such as reduction to an alcohol and introduction of the benzyloxy group. The stereoselectivity of these reactions can often be influenced by the choice of reactants, catalysts, and reaction conditions. For instance, the cycloaddition of dichloroketene (B1203229) with cyclopentadiene (B3395910) is a well-established method for generating a bicyclic cyclobutanone precursor.
Another powerful variant is the photocatalytic [2+2] cycloaddition, where visible light and a suitable photocatalyst are used to promote the reaction between two olefinic substrates. This method often proceeds under mild conditions with high diastereoselectivity.
Table 1: Examples of Intermolecular [2+2] Cycloaddition Reactions
| Reactant 1 | Reactant 2 | Conditions/Catalyst | Product Type |
|---|---|---|---|
| Alkene | Ketene | Thermal or Lewis Acid | Cyclobutanone |
| Aryl Enone | Alkene | Ru(bipy)₃Cl₂ (Visible Light) | Substituted Cyclobutane |
| Cinnamoyl Imidazole | Cinnamoyl Imidazole | Chiral Photocatalyst (e.g., (R)-TRIP) | Truxinate (Dimeric Cyclobutane) |
| Olefin | Olefin | Copper(I) Catalysis | Substituted Cyclobutane |
In intramolecular [2+2] cycloadditions, the two reacting alkene moieties are tethered within the same molecule. This strategy is highly effective for constructing bicyclic and more complex polycyclic systems containing a cyclobutane ring. The proximity of the reacting groups often facilitates the cycloaddition and can provide excellent control over stereochemistry.
These reactions are versatile and can be applied to allene-alkene systems to create rigid bicyclic frameworks. For example, an allene (B1206475) generated in situ can undergo an intramolecular [2+2] cycloaddition with a tethered alkene to build a fused cyclobutane structure. This approach has been utilized in the total synthesis of various complex natural products. Photocatalysis is also a common method to initiate these reactions, leading to the formation of cage-like compounds or other intricate architectures.
Transition metal catalysis offers a powerful alternative for constructing cyclobutane rings, often providing unique reactivity and selectivity. These methods can involve various transformations, including the cycloaddition of olefins or the ring expansion of smaller rings. Metals such as palladium, rhodium, copper, and nickel are commonly employed.
One notable strategy is the transition-metal-catalyzed ring expansion of cyclopropanes to form cyclobutenes, which can then be hydrogenated to the corresponding cyclobutane. Another approach involves the palladium-catalyzed cross-coupling of cyclobutanone-derived N-sulfonylhydrazones with aryl halides, which can yield various cyclobutane derivatives. Iridium-catalyzed C-C bond activation and cleavage of cyclobutanols represent another sophisticated method for modifying cyclobutane scaffolds.
Table 2: Selected Transition Metal-Catalyzed Methods for Cyclobutane Synthesis
| Metal Catalyst | Reaction Type | Substrates | Product |
|---|---|---|---|
| Rhodium (Rh), Copper (Cu) | Carbene-Alkene Cycloaddition | Diazoalkanes, Alkenes | Cyclopropanes (can be precursors) |
| Palladium (Pd) | Cross-Coupling | Cyclobutanone N-sulfonylhydrazones, Aryl Halides | Substituted Cyclobutenes/Cyclobutanes |
| Nickel (Ni) | [2+2] Cycloaddition | Alkenes | Cyclobutanes |
| Iridium (Ir) | Ring Opening/Cleavage | Prochiral tert-Cyclobutanols | β-Methyl-substituted Ketones |
Achieving the correct stereochemistry, particularly the cis relationship between substituents at the 1 and 3 positions, is crucial for the synthesis of the target molecule. Stereoselectivity in cyclobutane formation can be achieved through several strategies.
One method is substrate control, where existing stereocenters in the starting material direct the stereochemical outcome of the ring-forming reaction. Another powerful approach is the use of chiral catalysts, particularly in photochemical and transition metal-catalyzed [2+2] cycloadditions, to induce enantioselectivity and diastereoselectivity.
Ring contraction reactions also offer a stereospecific route to cyclobutanes. For instance, the conversion of substituted pyrrolidines to cyclobutanes via a 1,1-diazene intermediate proceeds through a 1,4-biradical that collapses to form the cyclobutane ring, often with retention of the original stereochemistry. This method has been successfully applied to the formal synthesis of natural products like piperarborenine B.
[2+2] Cycloaddition Routes for Cyclobutanone Precursors
Introduction of the Acetonitrile (B52724) Moiety
Once the cis-3-(benzyloxy)cyclobutane core is established, the final step is the introduction of the acetonitrile (-CH₂CN) group. This is typically accomplished through a nucleophilic substitution reaction.
A common synthetic route involves starting with a precursor such as cis-3-(benzyloxy)cyclobutanol. The hydroxyl group is a poor leaving group and must first be converted into a good one. This is typically achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine (B92270) to form a tosylate or mesylate ester, respectively. Alternatively, the alcohol can be converted into a cyclobutyl halide (e.g., bromide or iodide) using standard halogenating agents.
The resulting cyclobutyl derivative, now equipped with an excellent leaving group, can be treated with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like DMSO or DMF. The cyanide ion (⁻CN) acts as a nucleophile, displacing the leaving group via an Sₙ2 reaction to form the desired carbon-carbon bond and yield [Cis-3-(benzyloxy)cyclobutyl]acetonitrile (B2751110).
Cyanomethylation Reactions for Alkylation of Cyclobutyl Systems
Cyanomethylation refers to the introduction of a cyanomethyl group (-CH₂CN) onto a substrate. In the context of cyclobutyl systems, this could theoretically be achieved through the direct alkylation of a suitable cyclobutane precursor with a cyanomethylating agent. However, direct C-alkylation on a cyclobutane ring is not a commonly employed primary strategy for synthesizing compounds like this compound due to challenges in controlling regioselectivity and stereoselectivity.
Alternatively, a cyclobutyl halide could be subjected to nucleophilic substitution with a cyanide salt. The success of such reactions depends on the nature of the halide, the reaction conditions, and the potential for competing elimination reactions, which can be significant in strained four-membered ring systems.
Conversion of Cyclobutyl Ketones to Acetonitrile Derivatives
A more versatile and widely used approach to acetonitrile derivatives of cyclobutane involves the transformation of a corresponding cyclobutyl ketone. A key intermediate in the synthesis of this compound is 3-(benzyloxy)cyclobutanone (B149166). This ketone can be synthesized through various methods, including the [2+2] cycloaddition of benzyl (B1604629) vinyl ether with dichloroketene, followed by dechlorination.
Once the 3-(benzyloxy)cyclobutanone is obtained, several methods can be employed to introduce the acetonitrile group:
Strecker Synthesis: This classical method involves the reaction of the ketone with an amine (e.g., ammonia) and a cyanide source (e.g., potassium cyanide) to form an α-aminonitrile. chemeurope.comwikipedia.orgnews-medical.net Subsequent hydrolysis of the aminonitrile can yield an amino acid, or other transformations can be performed. While a powerful method for α-amino acid synthesis, its direct application to form a simple acetonitrile from a ketone is less common. chemeurope.comwikipedia.orgnews-medical.net
Wittig-type Reactions: The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction, are powerful tools for carbon-carbon bond formation. masterorganicchemistry.com 3-(Benzyloxy)cyclobutanone can be reacted with a phosphonium (B103445) ylide or a phosphonate (B1237965) carbanion containing a cyano group, such as cyanomethyltriphenylphosphonium chloride or diethyl cyanomethylphosphonate. This would lead to the formation of a cyanovinylidene cyclobutane intermediate, which could then be reduced to the desired acetonitrile. The choice of reducing agent would be critical to control the stereochemistry of the newly formed double bond and the subsequent single bond.
Conversion via an Intermediate Alcohol: A common strategy involves the reduction of the cyclobutanone to the corresponding cyclobutanol. This alcohol can then be converted into a leaving group (e.g., tosylate) and displaced with a cyanide nucleophile, as mentioned in the previous section. The stereochemical outcome of the ketone reduction is crucial in this pathway.
| Starting Material | Reagents | Intermediate | Final Product | Reaction Type |
| 3-(Benzyloxy)cyclobutanone | 1. NH₃, KCN 2. Hydrolysis/Modification | α-Aminonitrile | [3-(Benzyloxy)cyclobutyl]acetonitrile | Strecker Synthesis |
| 3-(Benzyloxy)cyclobutanone | Ph₃P=CHCN or (EtO)₂P(O)CH₂CN | Cyanovinylidene cyclobutane | [3-(Benzyloxy)cyclobutyl]acetonitrile | Wittig/HWE Reaction |
| 3-(Benzyloxy)cyclobutanone | 1. NaBH₄ 2. TsCl, pyridine 3. NaCN | 3-(Benzyloxy)cyclobutanol, then tosylate | [3-(Benzyloxy)cyclobutyl]acetonitrile | Reduction and Nucleophilic Substitution |
Control of Stereochemistry in the Synthesis of this compound
The defining feature of the target molecule is the cis relationship between the benzyloxy and cyanomethyl groups. Achieving this specific stereochemistry is a central challenge in the synthesis and requires carefully chosen reactions and conditions.
Diastereoselective Synthesis Strategies for cis-Isomers
The diastereoselective synthesis of cis-1,3-disubstituted cyclobutanes is often achieved through the stereoselective reduction of a 3-substituted cyclobutanone. semanticscholar.orgnih.govvub.ac.beacs.orgvub.be The facial selectivity of the hydride attack on the carbonyl group determines the stereochemistry of the resulting alcohol.
For 3-benzyloxycyclobutanone, the bulky benzyloxy group can direct the incoming hydride to the opposite face (anti-attack), leading to the formation of the cis-cyclobutanol. nih.govacs.org This is consistent with the Felkin-Anh model, where the largest substituent orients itself anti to the nucleophile's trajectory. vub.ac.bevub.be Torsional strain and electrostatic interactions also play a significant role in favoring the formation of the cis isomer. nih.govacs.org The use of sterically demanding reducing agents can further enhance this selectivity.
| Substrate | Reducing Agent | Solvent | Temperature (°C) | cis:trans Ratio |
| 3-Phenylcyclobutanone | NaBH₄ | Methanol | 0 | >99:1 |
| 3-Phenylcyclobutanone | L-Selectride® | THF | -78 | >99:1 |
| 3-Benzyloxycyclobutanone | NaBH₄ | Methanol | 0 | 96:4 |
| 3-Benzyloxycyclobutanone | L-Selectride® | THF | -78 | 97:3 |
Data adapted from studies on stereoselective reductions of 3-substituted cyclobutanones. vub.ac.be
Once the cis-3-(benzyloxy)cyclobutanol is obtained, it can be converted to the target cis-acetonitrile without affecting the established stereochemistry. This is typically done by converting the alcohol to a good leaving group (e.g., tosylate) and then performing an SN2 reaction with a cyanide source.
Another strategy involves the diastereoselective reduction of a cyclobutylidene derivative. acs.org For example, a Knoevenagel condensation of 3-(benzyloxy)cyclobutanone with a suitable active methylene (B1212753) compound, followed by diastereoselective reduction of the exocyclic double bond, can lead to the desired cis product.
Protecting Group Chemistry of Benzyloxy and Hydroxyl Functions in Cyclobutyl Synthesis
The use of protecting groups is essential in the synthesis of complex molecules like this compound to mask reactive functional groups and prevent unwanted side reactions. The benzyloxy group in the target molecule is itself a protected form of a hydroxyl group.
The benzyl (Bn) group is a widely used protecting group for alcohols due to its stability under a broad range of reaction conditions, including acidic and basic media, and many oxidizing and reducing conditions. organic-chemistry.orgorganic-chemistry.org It is typically introduced via a Williamson ether synthesis, reacting the alcohol with a benzyl halide (e.g., benzyl bromide) in the presence of a base such as sodium hydride (NaH). organic-chemistry.orgorganic-chemistry.org
In the context of the synthesis of this compound, the benzyl ether can be present from an early stage, for example, by starting with benzyl vinyl ether for the cycloaddition reaction. This protecting group would be stable during the subsequent transformations, such as the conversion of the ketone to the acetonitrile.
The deprotection of the benzyl group is most commonly achieved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst). organic-chemistry.orgcommonorganicchemistry.com This method is generally clean and high-yielding. However, care must be taken if other functional groups in the molecule are sensitive to reduction. The nitrile group in the target molecule is generally stable to these conditions. Alternative methods for benzyl ether cleavage include the use of strong acids or dissolving metal reductions, though these are often less chemoselective. organic-chemistry.org More recent methods involve oxidative deprotection. nih.gov
| Protecting Group | Introduction Reagents | Stable To | Cleavage Reagents |
| Benzyl (Bn) | BnBr, NaH | Strong bases, most oxidizing and reducing agents | H₂, Pd/C; Na/NH₃(l); BCl₃ |
Should the synthesis require the temporary protection of another hydroxyl group, a variety of other protecting groups are available, such as silyl (B83357) ethers (e.g., TBDMS, TIPS), which can be removed under conditions that would not affect the benzyl ether (e.g., with fluoride (B91410) ions). The choice of protecting groups would depend on the specific synthetic route and the compatibility of their introduction and removal with the other functional groups present in the molecule.
Mechanistic Insights and Reaction Dynamics
Elucidation of Reaction Mechanisms for Cyclobutane (B1203170) Formation and Derivatization
The construction of the cyclobutane core is most prominently achieved through [2+2] cycloaddition reactions. nih.gov Subsequent derivatization can involve a variety of mechanisms, including those with radical intermediates, often guided by catalysts to achieve specific stereochemical and regiochemical outcomes.
The [2+2] cycloaddition is a primary method for synthesizing cyclobutane rings, involving the joining of two alkene components. nih.gov These reactions can proceed through several distinct mechanistic pathways, largely dependent on the reaction conditions (thermal or photochemical) and the nature of the substrates.
Photochemical [2+2] Cycloadditions: These reactions are initiated by the absorption of light by one of the alkene partners, promoting it to an excited state. libretexts.org The excited-state alkene can then react with a ground-state alkene. The mechanism can be either a concerted process, where both new sigma bonds form simultaneously, or a stepwise process that proceeds through a diradical intermediate. nih.govacs.org The formation of the cyclobutane ring occurs as the two substrates' molecular orbitals overlap. nih.gov
Thermal [2+2] Cycloadditions: According to Woodward-Hoffmann rules, a concerted thermal [2+2] cycloaddition between two standard alkenes is symmetry-forbidden. However, these reactions can occur under thermal conditions if one of the components is a ketene (B1206846) or an allene (B1206475). libretexts.orgacs.org For other alkenes, thermal reactions typically proceed in a stepwise fashion through a diradical or zwitterionic intermediate. ru.nl For instance, the reaction between an electron-rich alkene (like a benzyl (B1604629) vinyl ether, a precursor to the benzyloxy moiety) and an electron-poor alkene can proceed via a dipolar mechanism. ru.nl
Concerted vs. Stepwise Pathways: The specific pathway influences the stereochemistry of the resulting cyclobutane. A concerted reaction is typically stereospecific, meaning the stereochemistry of the reactants directly dictates the stereochemistry of the product. In contrast, a stepwise mechanism involving a rotatable diradical or zwitterionic intermediate can lead to a mixture of stereoisomers. researchgate.net The formation of a specific isomer like cis-3-(benzyloxy)cyclobutyl]acetonitrile often requires careful control over the reaction to favor a specific pathway.
The general mechanism for a stepwise [2+2] cycloaddition can be visualized as follows:
Initiation: Two alkene molecules approach each other. Under thermal or photochemical activation, one C-C bond begins to form.
Intermediate Formation: A 1,4-diradical or a 1,4-dipolar (zwitterionic) intermediate is formed.
Ring Closure: The second C-C bond forms, closing the four-membered ring. The final stereochemistry depends on the rate of ring closure versus the rate of bond rotation in the intermediate.
Radical intermediates are pivotal in both the formation and subsequent transformation of cyclobutyl systems. wikipedia.org Their involvement can be found in cycloaddition reactions, ring-opening processes, and functional group interconversions.
Diradicals in [2+2] Cycloadditions: As mentioned, stepwise [2+2] cycloadditions can proceed through a diradical intermediate. ru.nl This occurs when a bond is formed between the two alkene partners, leaving an unpaired electron at each of the other two termini. Subsequent radical recombination closes the ring. nih.gov The stability and lifetime of this diradical intermediate can influence the stereochemical outcome of the reaction.
Radical Cations in Cycloadditions: An alternative mechanism involves single-electron transfer (SET) from an electron-rich alkene to generate a radical cation. researchgate.net This highly reactive intermediate can then react with a neutral alkene to form a cyclobutane ring, often proceeding through a radical cation intermediate which eventually leads to the final product. researchgate.netresearchgate.net This pathway is particularly relevant in photoredox catalysis.
Radicals in Ring-Opening and Functionalization: The inherent ring strain of cyclobutanes (approx. 26.7 kcal/mol) makes them susceptible to ring-opening reactions initiated by radical species. researchgate.net For example, an external radical can add to a functional group on the ring, leading to the formation of an alkoxy radical which can trigger C-C bond cleavage (β-scission). researchgate.net Conversely, radical cyclization reactions, where a radical is generated on a side chain attached to a multiple bond, are powerful methods for constructing cyclic systems. wikipedia.org The 5-hexenyl radical cyclization, for instance, is a well-established method that proceeds rapidly and with high selectivity. wikipedia.org
Catalysis is indispensable in modern organic synthesis for controlling the efficiency, regioselectivity, and stereoselectivity of reactions that form and functionalize cyclobutanes. rsc.org
Photocatalysis: Photocatalysts, often using transition metals like iridium or ruthenium, can facilitate [2+2] cycloadditions under mild visible-light irradiation. nih.gov The catalyst can absorb light and transfer the energy to a substrate (energy transfer) or engage in single-electron transfer (photoredox) to generate radical ion intermediates, thereby enabling otherwise difficult cycloadditions. nih.govrsc.org
Transition Metal Catalysis:
Copper(I) Catalysis: Cu(I) catalysts have been used in intramolecular [2+2] photocycloadditions, where the metal center acts as a template, bringing the two reactive olefin units into proximity before the cycloaddition occurs. acs.org
Rhodium(II) Catalysis: Dirhodium catalysts are highly effective in promoting C-H functionalization reactions. nih.gov By carefully selecting the chiral ligands on the rhodium center, it is possible to direct a rhodium-bound carbene to insert into a specific C-H bond on a pre-formed cyclobutane ring. This allows for the introduction of functional groups, such as an ester that could be a precursor to the acetonitrile (B52724) group, at specific sites (e.g., C1 or C3) and with high stereocontrol. nih.gov
Palladium Catalysis: Palladium catalysts are widely used in cross-coupling and alkene difunctionalization reactions. nih.gov These methods can be employed to construct substituted cyclobutanes by forming two new bonds across an alkene in a controlled manner. nih.gov
The choice of catalyst and its associated ligands is paramount as it can dictate which of several possible mechanistic pathways is followed, thereby controlling the final product structure. nih.gov
| Catalyst Type | Role in Cyclobutane Synthesis/Derivatization | Potential Influence on [Cis-3-(benzyloxy)cyclobutyl]acetonitrile (B2751110) Synthesis |
| Photocatalysts (e.g., Ir, Ru) | Mediate [2+2] cycloadditions via energy transfer or single-electron transfer (SET). | Enables the formation of the cyclobutane ring under mild conditions. |
| Copper(I) Complexes | Template intramolecular [2+2] cycloadditions. | Useful for constructing bicyclic systems containing a cyclobutane ring. |
| Rhodium(II) Carboxylates/Carboxamidates | Catalyze site-selective C-H functionalization via carbene insertion. | Allows for stereocontrolled introduction of the acetonitrile precursor at the C3 position. |
| Palladium Complexes | Facilitate alkene difunctionalization and cross-coupling reactions. | Provides a route to construct the substituted cyclobutane ring from acyclic precursors. |
Stereoelectronic Effects on Cyclobutane Reactivity and Selectivity
Stereoelectronic effects, which describe the influence of orbital alignment on molecular geometry, stability, and reactivity, are crucial in understanding the behavior of cyclobutane systems. baranlab.orgresearchgate.net These effects are distinct from purely steric or electronic influences and arise from specific orbital interactions. baranlab.org
In a puckered cyclobutane ring, substituents can occupy axial or equatorial positions. The alignment of C-H or C-C sigma (σ) bonds with the antibonding orbital (σ*) of an adjacent bond can lead to stabilizing hyperconjugation effects. The reactivity of the benzyloxy and acetonitrile groups in this compound is influenced by their orientation on the ring. For example, the rate of a reaction, such as an elimination or a nucleophilic attack, can be highly dependent on whether the reacting orbitals can achieve an anti-periplanar arrangement, which provides the most efficient overlap. imperial.ac.uk
For a reaction occurring at a carbon atom of the cyclobutane ring, the trajectory of an approaching reagent may be favored if it allows for continuous orbital overlap with the σ* orbital of a neighboring bond that is breaking. This can control the stereochemical outcome of nucleophilic substitution or addition reactions. These principles are essential for explaining why one diastereomer might form preferentially over another or why certain conformations are more reactive. researchgate.net
Kinetic and Thermodynamic Considerations in Cyclobutyl Acetonitrile Synthesis
The synthesis of a specific stereoisomer like this compound is often a contest between the kinetic and thermodynamic products. libretexts.org
Kinetic Control: At lower temperatures or with shorter reaction times, the major product is the one that is formed fastest—the kinetic product. masterorganicchemistry.com This product results from the reaction pathway with the lowest activation energy. libretexts.org The formation of the cis isomer could be kinetically favored if the transition state leading to its formation is lower in energy, perhaps due to a favorable catalytic interaction or a less sterically hindered approach of the reagents.
Thermodynamic Control: At higher temperatures or with longer reaction times, the reaction may become reversible. masterorganicchemistry.com Under these conditions, an equilibrium is established, and the major product is the most thermodynamically stable one—the thermodynamic product. libretexts.org The relative stability of the cis and trans isomers of 3-(benzyloxy)cyclobutyl]acetonitrile would depend on factors like steric repulsion between the substituents. The bulkier benzyloxy and acetonitrile groups might prefer a trans configuration to minimize steric strain, potentially making the trans isomer the thermodynamic product.
Therefore, to selectively synthesize the cis isomer, reaction conditions must be carefully chosen to operate under kinetic control, preventing the system from reaching thermodynamic equilibrium where the potentially more stable trans isomer might dominate. masterorganicchemistry.com
Advanced Applications in Synthetic Organic Chemistry
Utilization as a Synthetic Building Block for Complex Molecules
The inherent strain and defined stereochemistry of the cis-1,3-disubstituted cyclobutane (B1203170) scaffold make it an attractive alternative to more common, flexible alkyl chains or planar aromatic rings in drug design. The compound serves as a key starting material for introducing this desirable motif.
The true synthetic utility of [Cis-3-(benzyloxy)cyclobutyl]acetonitrile (B2751110) lies in the reactivity of its functional groups. The nitrile moiety can be transformed into a variety of other functionalities, while the benzyloxy group can be cleaved to reveal a hydroxyl group for further derivatization.
The synthesis of the core structure typically begins with 3-(benzyloxy)cyclobutanone (B149166). A common route to this ketone involves a [2+2] cycloaddition between benzyl (B1604629) vinyl ether and dichloroketene (B1203229) (generated in situ), followed by a reductive dechlorination using zinc powder in acetic acid. google.com The ketone is then converted to the target acetonitrile (B52724). One effective method involves a stereoselective reduction of an intermediate, (3-(benzyloxy)cyclobutylidene)acetonitrile, which is formed via a Horner-Wadsworth-Emmons reaction of the ketone with diethyl cyanomethylphosphonate.
Once obtained, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing two key handles for amide bond formation or other coupling reactions. The benzyloxy group acts as a stable protecting group that can be removed via hydrogenolysis to unmask a secondary alcohol. These transformations allow for the creation of a diverse library of highly functionalized cyclobutane derivatives.
Table 1: Key Transformations of this compound
| Starting Material | Reagents and Conditions | Product | Functional Group Transformation |
| This compound | 1. H₂, Pd/C, EtOH2. Subsequent reaction | cis-2-(3-hydroxycyclobutyl)ethan-1-amine | Debenzylation and Nitrile Reduction |
| This compound | aq. HCl or NaOH, heat | [Cis-3-(benzyloxy)cyclobutyl]acetic acid | Nitrile Hydrolysis |
| This compound | H₂, Pd/C, EtOH | [Cis-3-(hydroxy)cyclobutyl]acetonitrile | Debenzylation |
| This compound | LiAlH₄ or Raney Ni | cis-2-(3-(benzyloxy)cyclobutyl)ethan-1-amine | Nitrile Reduction |
While this compound is primarily used as a scaffold to be incorporated into a larger molecule, its derivatives hold potential for constructing polycyclic and fused-ring systems. Although direct examples starting from this specific acetonitrile are not prominent in the literature, general synthetic strategies could be applied. For instance, a derivative where the nitrile is converted to an alkene could undergo an intramolecular [2+2] photocycloaddition with a tethered photosensitive group to form a bicyclic system. acs.org Similarly, converting both the nitrile and the deprotected hydroxyl group into reactive tethers could enable ring-closing metathesis or other cyclization strategies to build complex, fused frameworks. Such approaches are used to create novel tetracyclic scaffolds from simpler precursors, demonstrating the feasibility of using constrained rings to build molecular complexity. acs.orgrsc.org
Chemical Space Exploration through Derivatization
The ability to systematically modify a core structure is fundamental to exploring chemical space and understanding structure-activity relationships (SAR). This compound is an ideal starting point for such explorations.
This building block is a key component in the synthesis of several Janus Kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases and cancer. nih.govnih.gov In the development of these inhibitors, establishing a clear SAR is crucial for optimizing potency, selectivity, and pharmacokinetic properties. The cis-cyclobutane scaffold serves as a rigid core, and its substituents are systematically varied.
Synthetic methodologies for creating analogues focus on modifying the two key positions:
Derivatization of the Acetonitrile Side Chain: The nitrile can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with a diverse range of amines to generate an amide library. Alternatively, reduction of the nitrile to the amine allows for sulfonylation or acylation.
Modification at the C3-Position: The benzyl group can be removed via hydrogenolysis to yield the secondary alcohol. This alcohol can be re-alkylated with various alkyl or aryl halides to explore the impact of different ether substituents. It can also be oxidized to a ketone or converted to an amine, further expanding the accessible chemical space.
These synthetic strategies allow medicinal chemists to probe the effects of substituent size, electronics, and hydrogen-bonding potential on biological activity.
Table 2: Methodologies for Analogue Synthesis for SAR Studies
| Core Structure | Synthetic Methodology | Target Functional Group | Rationale for SAR |
| [Cis-3-(benzyloxy)cyclobutyl]acetic acid | Amide Coupling (e.g., HATU, EDCI) | Amide | Explore H-bond donors/acceptors and steric bulk. |
| Cis-2-(3-(benzyloxy)cyclobutyl)ethan-1-amine | Sulfonylation / Acylation | Sulfonamide / Amide | Modify charge, polarity, and steric interactions. |
| [Cis-3-(hydroxy)cyclobutyl]acetonitrile | O-Alkylation (e.g., Williamson Ether Synthesis) | Ether | Investigate the impact of different hydrophobic groups. |
| [Cis-3-(hydroxy)cyclobutyl]acetonitrile | Mitsunobu Reaction | Ester, Azide, etc. | Introduce diverse functionalities with stereochemical control. google.com |
The preparation of systems where a new ring is fused to the cyclobutane core represents a significant synthetic challenge. While not a common application for this compound itself, its derivatives can be envisioned as precursors for such structures. A general and powerful method for creating cyclobutane-fused N-heterocycles involves the thermally-driven [2+2] cycloaddition of olefins, a strategy that can be catalyzed by transition metals like iron. researchgate.net A derivative of the title compound, featuring an appropriately placed alkene, could potentially undergo such an intramolecular cycloaddition to yield a bicyclo[3.2.0]heptane or related fused system. Photocatalysis using visible light has also emerged as a mild and efficient method for promoting intramolecular [2+2] cycloadditions to build complex, fused molecular architectures from relatively simple precursors. acs.org
Strategies for Medicinal Chemistry Building Blocks (Emphasis on Chemical Synthesis)
The utility of this compound as a medicinal chemistry building block is exemplified by its role in the synthesis of potent JAK inhibitors. nih.gov The cyclobutane ring serves as a conformationally restricted, non-planar bioisostere for more traditional linkers, which can enhance binding affinity and improve metabolic stability.
The key synthetic strategy involves preparing the core in a stereocontrolled manner and incorporating it into the final drug molecule. The synthesis of 3-(benzyloxy)cyclobutanone is a critical first step. A scalable synthesis has been reported starting from benzyl vinyl ether and trichloroacetyl chloride in the presence of a zinc-copper couple, followed by reduction of the resulting dichloroketone. google.com
This ketone is then elaborated to the target cis-acetonitrile derivative. This intermediate contains the necessary stereochemistry and functional handles for the subsequent coupling steps required to build the final, complex drug molecule. For example, in the synthesis of certain JAK inhibitors, the nitrile group is a precursor to the final pharmacophore, while the protected hydroxyl group ensures proper orientation and solubility. The deliberate, multi-step synthesis of this building block highlights a strategic approach where a complex, three-dimensional scaffold is prepared first and then incorporated into the target molecule, a common and effective strategy in modern drug discovery.
Incorporation into Nitrogen-Containing Heterocycles
The cis-3-(benzyloxy)cyclobutyl moiety is a valuable scaffold for creating carbocyclic nucleoside analogues, which are crucial in antiviral and anticancer research. A key synthetic strategy involves the coupling of a cyclobutane precursor with purine (B94841) bases.
Detailed research has demonstrated the synthesis of 9-[cis-3-(hydroxymethyl)cyclobutyl]adenine and its guanine (B1146940) counterpart starting from a related precursor, 2,2-dichloro-3-(benzyloxymethyl)cyclobutanone. This starting material is converted in several steps to trans-3-(benzyloxymethyl)cyclobutanol. This alcohol then undergoes a crucial coupling reaction with modified purine bases under Mitsunobu conditions. The Mitsunobu reaction, utilizing reagents like triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD), facilitates the formation of a C-N bond between the cyclobutane ring and the nitrogen of the purine base. wikipedia.orgorganic-chemistry.orgnih.gov This reaction proceeds with an inversion of stereochemistry, which is a key feature for controlling the final structure of the nucleoside analogue. organic-chemistry.org
For example, coupling trans-3-(benzyloxymethyl)cyclobutanol with 6-(4-chlorophenylsulfanyl)-9H-purine derivatives yields the desired 9-cyclobutylpurine products. nih.gov Subsequent chemical transformations, including deprotection steps, lead to the final carbocyclic nucleoside analogues. This methodology highlights how the benzyloxycyclobutyl framework can be effectively integrated into complex and biologically significant nitrogen-containing heterocyclic systems like purines. nih.govresearchgate.netmdpi.com
| Step | Reactant | Reagents | Product | Key Transformation |
|---|---|---|---|---|
| 1 | trans-3-(benzyloxymethyl)cyclobutanol | 6-(4-chlorophenylsulfanyl)-9H-purine derivative, PPh3, DEAD | 9-[trans-3-(benzyloxymethyl)cyclobutyl]purine derivative | Mitsunobu Coupling (C-N bond formation with inversion of stereochemistry) |
| 2 | 9-[trans-3-(benzyloxymethyl)cyclobutyl]purine derivative | Various deprotection and functional group manipulation reagents | 9-[cis-3-(hydroxymethyl)cyclobutyl]adenine or -guanine | Removal of protecting groups to yield final nucleoside analogue |
Synthesis of Cyclobutyl-Based Platinum Complexes
Derivatives of this compound serve as important ligands in the synthesis of novel platinum-based anticancer agents. The cyclobutane-1,1-dicarboxylate (B1232482) moiety, structurally related to the title compound, is a key component in analogues of carboplatin, a widely used chemotherapy drug. ijcce.ac.irsid.irresearchgate.net The dicarboxylate group acts as a "leaving group" ligand that is displaced upon binding of the platinum complex to DNA. Modifying the cyclobutane ring allows for the fine-tuning of the drug's physicochemical properties, such as solubility, stability, and cytotoxicity. nih.govresearchgate.netnih.gov
A specific example is the synthesis of Cis-(3-benzyloxy-1,1-cyclobutanedicarboxylato κ²O,O′)bis(1-methyl-1H-pyrazole)platinum(II). The synthesis begins with potassium tetrachloroplatinate(II) (K₂PtCl₄), which is converted to an intermediate, cis-[PtI₂(Py)₂] (where Py = 1-methyl-1H-pyrazole). This diiodo complex is then treated with silver nitrate (B79036) to form an aqueous aqua species. Finally, this aqua complex is reacted with sodium 3-(benzyloxy)cyclobutane-1,1-dicarboxylate. The dicarboxylate displaces the water ligands to form the final, stable platinum(II) complex. nih.gov This synthetic route demonstrates the successful incorporation of the benzyloxycyclobutane dicarboxylate ligand into a platinum coordination sphere, creating a novel complex with potential for further evaluation as an anticancer agent. nih.govjbuon.com
| Step | Starting Material | Reagents | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | K₂PtCl₄ | KI, 1-methyl-1H-pyrazole | cis-[PtI₂(Py)₂] | Introduction of non-leaving group ligands |
| 2 | cis-[PtI₂(Py)₂] | AgNO₃, H₂O | cis-[Pt(H₂O)₂(Py)₂]²⁺ (aqua complex) | Generation of a reactive intermediate |
| 3 | cis-[Pt(H₂O)₂(Py)₂]²⁺ | Sodium 3-(benzyloxy)cyclobutane-1,1-dicarboxylate | Cis-(3-benzyloxy-1,1-cyclobutanedicarboxylato)bis(1-methyl-1H-pyrazole)platinum(II) | Coordination of the cyclobutyl dicarboxylate leaving group |
Synthetic Routes to Radiofluorinated Cyclobutyl Derivatives for Research
Radiofluorinated molecules, particularly those labeled with fluorine-18 (B77423) (¹⁸F), are essential tools for Positron Emission Tomography (PET) imaging in biomedical research and clinical diagnostics. nih.govresearchgate.net The [Cis-3-(benzyloxy)cyclobutyl] scaffold can be modified to produce precursors for radiofluorination, enabling the synthesis of novel PET tracers.
While direct radiofluorination of this compound is not commonly reported, a plausible and established synthetic strategy involves converting a hydroxyl-containing derivative into a suitable precursor for nucleophilic substitution with [¹⁸F]fluoride. mdpi.com The synthesis would begin with a related compound, cis-3-(benzyloxy)cyclobutanol. The hydroxyl group of this alcohol is first activated by converting it into a better leaving group, such as a tosylate (p-toluenesulfonate). This is achieved by reacting the alcohol with tosyl chloride in the presence of a base.
The resulting tosylate precursor is then subjected to nucleophilic fluorination. This key step involves reacting the precursor with a source of [¹⁸F]fluoride, such as [¹⁸F]KF, typically complexed with a phase-transfer catalyst like Kryptofix 222 (K₂₂₂). nih.govmdpi.com The [¹⁸F]fluoride ion displaces the tosylate group via an Sₙ2 reaction, yielding the desired ¹⁸F-labeled cyclobutyl derivative. nih.govnih.govepo.orgresearchgate.netosti.gov The final product, after purification, can be used as a PET tracer to study biological processes in vivo. This synthetic approach leverages well-established radiofluorination chemistry to access novel cyclobutyl-based imaging agents.
| Step | Starting Material | Reagents | Product | Key Transformation |
|---|---|---|---|---|
| 1 | cis-3-(Benzyloxy)cyclobutanol | Tosyl chloride (TsCl), Pyridine (B92270) | cis-3-(Benzyloxy)cyclobutyl tosylate | Activation of the hydroxyl group as a tosylate leaving group |
| 2 | cis-3-(Benzyloxy)cyclobutyl tosylate | [¹⁸F]KF/Kryptofix 222 | 1-Benzyloxy-3-[¹⁸F]fluorocyclobutane | Nucleophilic radiofluorination with [¹⁸F]fluoride |
Computational and Theoretical Studies in Support of Cyclobutane Chemistry
Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of cyclobutane (B1203170) chemistry, DFT calculations are instrumental in analyzing reaction pathways, determining transition state geometries, and calculating activation energies. For instance, DFT has been successfully employed to study the mechanisms of cyclobutane formation, such as the photochemical [2+2] cycloaddition, and rearrangements like the benzilic acid type rearrangement in cyclobutane-1,2-dione systems. researchgate.net
In the study of reactions involving [Cis-3-(benzyloxy)cyclobutyl]acetonitrile (B2751110), DFT could be used to model the energy landscape of a potential reaction, such as the substitution of the benzyloxy group or reactions involving the acetonitrile (B52724) moiety. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This allows for the prediction of the most favorable reaction pathway and the identification of rate-determining steps. acs.org
For example, a hypothetical DFT study on the nucleophilic substitution of the benzyloxy group in this compound could provide the data shown in the table below.
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + Nucleophile) | 0.0 |
| Transition State 1 | +25.3 |
| Intermediate | +5.2 |
| Transition State 2 | +18.7 |
| Products | -10.5 |
This interactive table presents hypothetical energy values for a reaction pathway, illustrating the type of data generated from DFT calculations.
Molecular Modeling of Cyclobutane Conformations and Stereoisomerism
The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain. libretexts.orgmasterorganicchemistry.com This puckering leads to different conformational isomers. For substituted cyclobutanes like this compound, the substituents can occupy either axial or equatorial positions, leading to different stereoisomers with distinct energies and properties. youtube.com
Molecular modeling techniques, including both quantum mechanics and molecular mechanics methods, are employed to study these conformations. These models can predict the most stable conformation by calculating the steric and electronic interactions between the substituents. For this compound, the cis configuration dictates that the benzyloxy and acetonitrile groups are on the same side of the ring. Molecular modeling can determine the preferred puckered conformation and the orientation of these substituents to minimize steric hindrance. youtube.com
The table below illustrates hypothetical relative energies for different conformations of a disubstituted cyclobutane, showcasing the insights gained from molecular modeling.
| Conformation | Substituent Positions | Relative Energy (kcal/mol) |
| Puckered-Axial/Axial | Axial, Axial | 3.5 |
| Puckered-Equatorial/Equatorial | Equatorial, Equatorial | 0.0 |
| Puckered-Axial/Equatorial | Axial, Equatorial | 1.2 |
This interactive table displays hypothetical relative energies for different conformations, highlighting the energetic preferences determined through molecular modeling.
Prediction of Reactivity and Selectivity in Cyclobutyl Systems
Computational chemistry plays a crucial role in predicting the reactivity and selectivity of chemical reactions. escholarship.org For cyclobutyl systems, these predictions are vital for designing synthetic routes and understanding reaction outcomes. Methods like DFT and ab initio molecular dynamics can be used to rationalize the origins of selectivity in reactions. escholarship.orgnih.gov
In the case of this compound, computational models can predict which sites on the molecule are most susceptible to nucleophilic or electrophilic attack. By analyzing the molecule's electronic properties, such as atomic charges and frontier molecular orbitals (HOMO and LUMO), regions of high or low electron density can be identified. This information helps in predicting the regioselectivity and stereoselectivity of reactions. For example, the LUMO (Lowest Unoccupied Molecular Orbital) distribution can indicate the most likely site for a nucleophilic attack.
Modern approaches even utilize machine learning models trained on large datasets of reactions to predict site selectivity with high accuracy. rsc.orgrsc.org
QSAR Studies on Related Cyclobutane Scaffolds (Focused on Chemical Descriptors)
Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of compounds with their biological activity or chemical reactivity. nih.gov While direct QSAR studies on this compound may not be widely available, the principles can be applied by examining related cyclobutane scaffolds. researchgate.net The cyclobutane ring is considered an attractive three-dimensional scaffold in drug discovery. nih.gov
QSAR models are built using molecular descriptors, which are numerical values that describe the chemical and physical properties of a molecule. dntb.gov.ua For a series of cyclobutane derivatives, these descriptors could include:
Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).
Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).
Electronic descriptors: Related to the electronic properties (e.g., dipole moment, partial charges).
By establishing a mathematical relationship between these descriptors and an observed activity (e.g., reaction rate, binding affinity), a QSAR model can be developed. This model can then be used to predict the activity of new, untested cyclobutane derivatives.
Below is a table of hypothetical chemical descriptors that could be calculated for a series of cyclobutane derivatives in a QSAR study.
| Compound | Molecular Weight (Da) | LogP | Polar Surface Area (Ų) | Number of Rotatable Bonds |
| Derivative 1 | 215.28 | 2.1 | 53.1 | 4 |
| Derivative 2 | 229.31 | 2.5 | 53.1 | 5 |
| Derivative 3 | 243.34 | 2.9 | 53.1 | 6 |
This interactive table provides examples of chemical descriptors that are fundamental to QSAR studies.
Conclusion and Future Directions in Cis 3 Benzyloxy Cyclobutyl Acetonitrile Research
Summary of Key Methodological Advances and Synthetic Achievements
While dedicated synthetic routes for [Cis-3-(benzyloxy)cyclobutyl]acetonitrile (B2751110) are not prominently featured in the literature, the synthesis of its core structure can be extrapolated from established methodologies for preparing cis-1,3-disubstituted cyclobutanes. A significant achievement in this area is the development of stereoselective methods to control the cis configuration, which is often challenging to achieve.
Key precursors, such as cis-3-(benzyloxy)cyclobutanol and its derivatives, are accessible through various synthetic strategies. For instance, the synthesis of related butorphanol (B1668111) metabolites has involved the preparation of trans and cis-3-benzyloxy-cyclobutanecarbonyl chloride, indicating the feasibility of accessing key intermediates with the required benzyloxy moiety.
The introduction of the acetonitrile (B52724) group can be envisioned through standard nucleophilic substitution reactions. A plausible synthetic pathway would involve the conversion of a precursor like cis-3-(benzyloxy)cyclobutylmethanol to a suitable leaving group (e.g., a tosylate or halide), followed by reaction with a cyanide salt.
| Precursor Compound | Potential Transformation | Reagents |
| cis-3-(benzyloxy)cyclobutylmethanol | Tosylation | p-Toluenesulfonyl chloride, Pyridine (B92270) |
| cis-3-(benzyloxy)cyclobutyl tosylate | Nucleophilic Substitution | Sodium cyanide, DMSO |
| cis-3-(benzyloxy)cyclobutanol | Mitsunobu Reaction | Triphenylphosphine (B44618), Diethyl azodicarboxylate, Acetonitrile |
These methodological underpinnings, developed for analogous systems, represent the current state-of-the-art for accessing the this compound scaffold.
Identification of Remaining Synthetic Challenges in Cyclobutyl Acetonitrile Chemistry
Despite the progress in cyclobutane (B1203170) synthesis, several challenges persist, particularly for derivatives like this compound.
Stereocontrol: Achieving high diastereoselectivity for the cis isomer on a large scale can be difficult and often requires multi-step synthetic sequences or challenging purification procedures.
Ring Strain: The inherent ring strain of the cyclobutane core can lead to undesired side reactions, such as ring-opening, under certain reaction conditions. This is a critical consideration when manipulating the functional groups attached to the ring.
Functional Group Compatibility: The synthesis must accommodate the compatibility of the benzyloxy and acetonitrile functionalities with the reagents and conditions used to construct and modify the cyclobutane ring. For instance, harsh acidic or basic conditions could lead to cleavage of the benzyl (B1604629) ether or hydrolysis of the nitrile.
Scalability: Many of the sophisticated methods developed for the stereoselective synthesis of cyclobutanes are not readily scalable, which can be a significant hurdle for their application in industrial settings.
Opportunities for Novel Reactions and Transformations of Cyclobutyl Acetonitrile
The this compound molecule presents a platform for exploring a variety of novel chemical transformations.
The nitrile group is a versatile functional handle that can be converted into a range of other functionalities:
Reduction: Reduction of the nitrile to a primary amine would provide access to cis-3-(benzyloxy)cyclobutylethylamine, a potentially valuable building block for pharmaceuticals.
Hydrolysis: Hydrolysis of the nitrile would yield the corresponding carboxylic acid, which could be used in amide coupling reactions.
Cycloadditions: The nitrile group could potentially participate in cycloaddition reactions to form heterocyclic systems fused to the cyclobutane ring.
The benzyloxy group also offers avenues for further functionalization:
Debenzylation: Removal of the benzyl protecting group would unmask a hydroxyl functionality, allowing for the introduction of other substituents or for use in hydrogen bonding interactions in a biological context.
Aromatic Ring Functionalization: The phenyl ring of the benzyloxy group could be subjected to electrophilic aromatic substitution to introduce further diversity.
The cyclobutane ring itself can be a substrate for interesting transformations:
C-H Functionalization: Modern C-H activation strategies could potentially be applied to selectively functionalize the cyclobutane ring, although controlling regioselectivity would be a significant challenge.
Ring-Expansion/Contraction: Under specific conditions, the strained cyclobutane ring could undergo rearrangement reactions to form cyclopentane (B165970) or cyclopropane (B1198618) derivatives.
Prospects for Expanding the Chemical Utility of Cyclobutyl Acetonitrile Motifs
The unique conformational constraints imposed by the cyclobutane ring make motifs like this compound attractive for several areas of chemical research.
Medicinal Chemistry: As a conformationally restricted scaffold, it can serve as a non-classical bioisostere for more flexible alkyl or aryl linkers in drug candidates. The defined spatial orientation of the benzyloxy and cyanomethyl groups could be exploited to optimize interactions with biological targets.
Materials Science: The rigid cyclobutane core could be incorporated into polymers or liquid crystals to influence their macroscopic properties. The nitrile functionality could also be used for post-polymerization modification.
Catalysis: Chiral derivatives of this scaffold could be explored as ligands for asymmetric catalysis, where the rigid cyclobutane backbone could enforce a specific coordination geometry around a metal center.
Q & A
Q. What are the optimal synthetic routes for [Cis-3-(benzyloxy)cyclobutyl]acetonitrile, and how can stereochemical control be achieved?
- Methodological Answer: The synthesis of this compound involves cyclobutane ring formation and functionalization. A plausible route includes:
- Step 1: Cyclization of benzyl-protected cyclobutanol derivatives using nucleophilic substitution or ring-closing metathesis.
- Step 2: Introduction of the acetonitrile group via cyanoalkylation (e.g., using Knoevenagel condensation or alkylation with bromoacetonitrile).
- Stereochemical Control: The cis-configuration is stabilized by steric hindrance between the benzyloxy and acetonitrile groups. Computational modeling (DFT) can predict preferred conformations .
- Reference Data:
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₅NO | |
| Molecular Weight | 201.26 g/mol |
Q. How should researchers characterize this compound using spectroscopic methods?
- Methodological Answer:
- NMR Analysis:
- ¹H NMR: Look for cyclobutane proton signals in the δ 2.5–4.0 ppm range, split due to ring strain. The benzyloxy group shows aromatic protons at δ 7.2–7.4 ppm and a methylene singlet (CH₂O) near δ 4.5 ppm.
- ¹³C NMR: The nitrile carbon appears at δ 115–120 ppm, while the cyclobutane carbons resonate at δ 25–40 ppm.
- Mass Spectrometry: ESI-MS in positive ion mode should show [M+H]⁺ at m/z 202.1. Fragmentation patterns will include loss of the benzyloxy group (91 Da) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis of this compound?
- Methodological Answer:
- Issue: Reduced yields at larger scales often result from inefficient mixing or thermal gradients.
- Solutions:
Use flow chemistry to maintain consistent reaction conditions.
Optimize solvent polarity (e.g., switch from THF to DMF) to improve cyclobutane intermediate stability.
Monitor reaction progress via in-situ FTIR for nitrile group formation (C≡N stretch at ~2250 cm⁻¹) .
Q. What computational strategies predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA software to model transition states. The nitrile group’s electron-withdrawing nature directs nucleophiles to the cyclobutane ring’s α-position.
- Retrosynthetic AI Tools: Platforms like Pistachio or Reaxys suggest viable pathways for functionalizing the cyclobutane core .
Q. What are the structure-activity relationships (SAR) for this compound in biological systems?
- Methodological Answer:
- Biological Target Hypothesis: The nitrile group may act as a hydrogen-bond acceptor, while the benzyloxy group enhances lipophilicity for membrane penetration.
- Experimental Design:
Synthesize analogs with varying substituents (e.g., halogenated benzyloxy groups).
Test inhibition of cytochrome P450 enzymes or kinases using fluorescence-based assays.
- Key Reference: Similar SAR studies on biphenyl-carbonitrile derivatives show enhanced activity with electron-withdrawing groups .
Safety and Handling
Q. What precautions are critical when handling this compound in the lab?
- Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation.
- Storage: Store at –20°C under inert gas (argon) to prevent hydrolysis of the nitrile group .
- Spill Management: Neutralize with a 10% sodium bicarbonate solution before disposal .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points for this compound?
- Methodological Answer:
- Potential Causes: Polymorphism or residual solvents in crystallized samples.
- Resolution:
Perform differential scanning calorimetry (DSC) to identify polymorphic transitions.
Purify via recrystallization in anhydrous ethanol and confirm purity by HPLC (C18 column, 70:30 acetonitrile/water) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
